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Compound of Interest

Compound Name: 1-Methylcyclopentanol

Cat. No.: B105226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various derivatives of

1-methylcyclopentanol. The information presented is supported by experimental data from

peer-reviewed literature and is intended to aid in research and development efforts. This

document summarizes quantitative data in structured tables, details experimental protocols for

key assays, and includes visualizations of relevant pathways and workflows.

Introduction
1-Methylcyclopentanol serves as a versatile scaffold in medicinal chemistry, leading to the

development of derivatives with a range of biological activities. This guide focuses on three key

areas of therapeutic interest: anticonvulsant and antitussive effects, dipeptidyl peptidase IV

(DPP-IV) inhibition for the management of type 2 diabetes, and sigma-1 (σ₁) receptor binding,

which is relevant to various neurological conditions.

Anticonvulsant and Antitussive Derivatives: The
Carbetapentane Analogs
Carbetapentane (2-(2-(diethylamino)ethoxy)ethyl 1-phenylcyclopentane-1-carboxylate) is a

well-known derivative of 1-phenylcyclopentanecarboxylic acid with established antitussive and

anticonvulsant properties.[1][2] Its mechanism of action is believed to involve the sigma-1 (σ₁)
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receptor.[3][4] The following table summarizes the anticonvulsant activity of carbetapentane

and related compounds, as determined by the maximal electroshock (MES) seizure test.

Table 1: Anticonvulsant Activity of Carbetapentane and Analogs

Compound Animal Model
Route of
Administration

Anticonvulsan
t Activity (ED₅₀
mg/kg)

Reference

Carbetapentane Rat -
Dose-dependent

protection
[1]

Dextromethorpha

n
Rat -

Dose-dependent

protection
[1]

Compound 14

(3-CF₃

derivative)

Mouse i.p. 49.6 [5]

Compound 33 Mouse i.p. 27.4 [5]

Compound 53 Mouse i.p. 89.7 [5]

Compound 60 Mouse i.p. 73.6 [5]

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
1-Methylcyclopentanol is a key starting material for the synthesis of certain dipeptidyl

peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. These inhibitors

work by prolonging the action of incretin hormones, which stimulate insulin secretion. A notable

example is the cis-2,5-dicyanopyrrolidine class of inhibitors.

Table 2: DPP-IV Inhibitory Activity of 1-Methylcyclopentanol Derivatives and Related

Compounds
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Compound DPP-IV Inhibition (IC₅₀) Reference

1-({[1-

(Hydroxymethyl)cyclopentyl]a

mino}acetyl)pyrrolidine-2,5-cis-

dicarbonitrile

Potent (nanomolar range) [6]

Sitagliptin (reference drug) 28 nM [7][8][9]

Gallic acid-thiazolidinedione

hybrid
36 nM [10]

Dihydropyrimidine-based

scaffold (Compound 46)
2 nM [10]

β-Amino carbonyl fused 6-

(hydroxymethyl)pyrazolopyrimi

dine

21.4–59.8 nM [7][8][9]

Sigma-1 (σ₁) Receptor Binding Affinity
The sigma-1 receptor is a chaperone protein involved in various cellular functions and is a

target for drugs treating neurological disorders. Carbetapentane and its analogs have been

shown to bind to this receptor, which may contribute to their pharmacological effects.

Table 3: Sigma-1 (σ₁) Receptor Binding Affinity of Carbetapentane and Related Ligands
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Compound
Binding Affinity (Kᵢ,
nM)

Receptor
Selectivity (σ₁ vs
σ₂)

Reference

Carbetapentane 75 Non-selective agonist [3][4]

IPAG 2.5 Antagonist [11]

(S)-L1 11 15-fold for σ₁ [12]

(R)-L3 58 3-fold lower for σ₂ [12]

PB212 analog (3-

Phenylpyrrolidine

derivative)

0.12 Antagonist [13]

PB212 analog (4-

Phenylpiperidine

derivative)

0.31 Antagonist [13]

PB212 analog

(Granatane derivative)
1.03 Antagonist [13]

Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical model for assessing anticonvulsant activity, particularly

against generalized tonic-clonic seizures.

Procedure:

Animal Preparation: Male ICR-CD-1 mice or Sprague-Dawley rats are acclimatized to the

laboratory conditions.

Drug Administration: The test compound is administered via the desired route (e.g.,

intraperitoneally, orally) at various doses to different groups of animals. A vehicle control

group is included.
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Electrode Placement: At the time of peak drug effect, a drop of topical anesthetic (e.g., 0.5%

tetracaine) is applied to the animal's corneas. Corneal electrodes are then placed on the

eyes.

Stimulation: An electrical stimulus is delivered (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).

Observation: The animal is observed for the presence or absence of a tonic hindlimb

extension seizure. Protection is defined as the absence of this response.

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals

from the seizure, is calculated using probit analysis.
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Workflow for the Maximal Electroshock (MES) Seizure Test.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of DPP-

IV.
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Procedure:

Reagent Preparation: Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 8.0, containing 100

mM NaCl, and 1 mM EDTA). Prepare solutions of the DPP-IV enzyme, the fluorogenic

substrate (e.g., Gly-Pro-Aminomethylcoumarin), and the test compound at various

concentrations.

Assay Setup: In a 96-well plate, add the assay buffer, the DPP-IV enzyme solution, and the

test compound solution to the appropriate wells. Include wells for 100% initial activity (no

inhibitor) and background (no enzyme). A known DPP-IV inhibitor (e.g., sitagliptin) is used as

a positive control.

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

Measurement: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes). Measure

the fluorescence at the appropriate excitation and emission wavelengths (e.g., 350-360 nm

excitation, 450-465 nm emission).

Data Analysis: Calculate the percent inhibition for each concentration of the test compound.

The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme

activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor

concentration.
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Mechanism of DPP-IV Inhibition.

Conclusion
The derivatives of 1-methylcyclopentanol exhibit a diverse range of biological activities,

making them promising scaffolds for drug discovery. Carbetapentane and its analogs show

potential as anticonvulsant and antitussive agents, with their activity linked to sigma-1 receptor

modulation. Furthermore, the use of 1-methylcyclopentanol in the synthesis of potent and

selective DPP-IV inhibitors highlights its importance in the development of anti-diabetic drugs.

Further structure-activity relationship studies are warranted to optimize the therapeutic potential

of this versatile chemical class.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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